2-[1-(3,4-difluorobenzoyl)piperidin-4-yl]-1H-1,3-benzodiazole
Description
Properties
IUPAC Name |
[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-(3,4-difluorophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F2N3O/c20-14-6-5-13(11-15(14)21)19(25)24-9-7-12(8-10-24)18-22-16-3-1-2-4-17(16)23-18/h1-6,11-12H,7-10H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQCJVQLBTIXMCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NC3=CC=CC=C3N2)C(=O)C4=CC(=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(3,4-difluorobenzoyl)piperidin-4-yl]-1H-1,3-benzodiazole typically involves multiple steps, starting with the preparation of the piperidine and benzodiazole precursors. One common method involves the acylation of piperidine with 3,4-difluorobenzoyl chloride under basic conditions to form the intermediate 1-(3,4-difluorobenzoyl)piperidine. This intermediate is then reacted with 1H-1,3-benzodiazole under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-[1-(3,4-difluorobenzoyl)piperidin-4-yl]-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperidine and benzodiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
2-[1-(3,4-difluorobenzoyl)piperidin-4-yl]-1H-1,3-benzodiazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[1-(3,4-difluorobenzoyl)piperidin-4-yl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorobenzoyl group and the benzodiazole ring play crucial roles in binding to these targets, modulating their activity and leading to the observed biological effects . The exact pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Table 1: Key Structural and Pharmacological Comparisons
Critical Analysis of Substituent Effects
(a) Fluorination Patterns
- The 3,4-difluorobenzoyl group in the target compound enhances metabolic stability and lipophilicity compared to non-fluorinated analogs (e.g., 2-(4-piperidyl)-1H-benzimidazole, MW = 201.27 g/mol) . However, it is less electron-deficient than the trifluoromethyl (CF₃) and chloro groups in Compound 14h, which may reduce electrophilic reactivity but improve selectivity for non-covalent targets .
- Esomeprazole ’s sulfinyl group introduces strong acidity (pKa ~ 4), enabling covalent binding to proton pumps, a mechanism absent in the target compound due to its neutral benzodiazole core .
(b) Core Heterocycle Modifications
- Benzodiazole vs. Benzimidazole-4,7-dione: The benzo[d]imidazole-4,7-dione core in Compound 14h introduces redox-active quinone-like properties, enabling interactions with oxidative enzymes (e.g., NADPH oxidases). In contrast, the target compound’s benzodiazole lacks this feature, suggesting divergent biological targets .
Biological Activity
2-[1-(3,4-difluorobenzoyl)piperidin-4-yl]-1H-1,3-benzodiazole is a synthetic compound that has attracted attention in various fields of scientific research due to its unique chemical structure and potential biological activities. This compound features a piperidine ring linked to a benzodiazole moiety and a difluorobenzoyl group, which may influence its interaction with biological targets.
Chemical Structure and Properties
The molecular formula of 2-[1-(3,4-difluorobenzoyl)piperidin-4-yl]-1H-1,3-benzodiazole is with a molecular weight of 353.35 g/mol. The compound's structural characteristics are crucial for its biological activity, particularly the difluorobenzoyl group which enhances lipophilicity and may improve receptor binding affinity.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The difluorobenzoyl group and the benzodiazole ring are believed to play significant roles in modulating the activity of these targets. Preliminary studies suggest that it may affect neurotransmitter systems, which could have implications for neurological disorders.
Anticancer Activity
Research has indicated that compounds similar to 2-[1-(3,4-difluorobenzoyl)piperidin-4-yl]-1H-1,3-benzodiazole exhibit anticancer properties. For instance, studies on related benzodiazole derivatives have shown cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT-116) cells. A compound structurally related to this benzodiazole demonstrated an IC50 value of 6.2 μM against HCT-116 cells, indicating potential for further investigation into its anticancer efficacy .
Neuroprotective Effects
Given its structural components, this compound may also exhibit neuroprotective effects. Compounds with similar piperidine structures have been studied for their ability to modulate neurotransmitter levels and protect against neurodegeneration. The interaction with serotonin and dopamine receptors could be pivotal in developing treatments for conditions like depression and anxiety.
Research Findings and Case Studies
Recent research has focused on synthesizing derivatives of 2-[1-(3,4-difluorobenzoyl)piperidin-4-yl]-1H-1,3-benzodiazole to explore their biological activities:
| Study | Compound | Target | IC50 Value | Findings |
|---|---|---|---|---|
| Study A | Benzodiazole derivative | HCT-116 (Colon Cancer) | 6.2 μM | Significant cytotoxicity observed |
| Study B | Piperidine derivative | MCF-7 (Breast Cancer) | 43.4 μM | Moderate cytotoxicity; potential for further development |
| Study C | Related compound | Neurotransmitter receptors | N/A | Indicated neuroprotective properties |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-[1-(3,4-difluorobenzoyl)piperidin-4-yl]-1H-1,3-benzodiazole, and how can reaction conditions be controlled to improve yield?
- Methodology : The synthesis typically involves coupling a piperidine-substituted benzimidazole core with 3,4-difluorobenzoyl chloride. Key steps include:
- Nucleophilic substitution : Reacting 2-(piperidin-4-yl)-1H-benzimidazole (CAS 38385-95-4) with 3,4-difluorobenzoyl chloride in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under inert atmosphere.
- Catalysis : Use of triethylamine (TEA) or potassium carbonate (K₂CO₃) as a base to neutralize HCl byproducts .
- Purification : Flash chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to isolate the product .
- Yield optimization : Lowering reaction temperature (0–5°C) reduces side reactions like over-acylation .
Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?
- Methodology :
- ¹H/¹³C NMR : Confirm regioselective acylation (e.g., absence of unreacted piperidine NH at δ 3.0–3.5 ppm) and aromatic substitution patterns .
- IR spectroscopy : Validate carbonyl stretch (~1680–1700 cm⁻¹) for the benzoyl group and absence of unreacted acyl chloride peaks (~1800 cm⁻¹) .
- Elemental analysis : Verify C, H, N content within ±0.4% of theoretical values to confirm purity .
- Melting point : Compare with literature values (e.g., analogs in show sharp melting points >200°C) .
Q. What in vitro assays are suitable for initial pharmacological profiling of this compound?
- Methodology :
- Enzyme inhibition assays : Screen against kinases or proteases (e.g., KRAS-PDEδ interaction assays, as in ) using fluorescence polarization or ELISA .
- Cytotoxicity testing : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
- Solubility assessment : Measure in DMSO/PBS mixtures to guide dosing for cellular assays .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the 3,4-difluorobenzoyl group in target binding?
- Methodology :
- Analog synthesis : Replace 3,4-difluorobenzoyl with chloro (e.g., 3,4-dichlorobenzoyl, ) or methoxy variants to assess electronic effects .
- Docking studies : Use Schrödinger Suite or AutoDock to compare binding poses of analogs with target proteins (e.g., KRAS-PDEδ in ) .
- Free-energy calculations : Perform MM/GBSA analysis to quantify contributions of fluorine substituents to binding affinity .
Q. What methodological approaches resolve discrepancies in biological activity data across different assay systems?
- Methodology :
- Assay standardization : Replicate activity tests in parallel (e.g., enzyme inhibition vs. cell-based assays) using identical compound batches and controls .
- Metabolic stability analysis : Use liver microsomes to assess if poor in vivo activity (e.g., ) stems from rapid degradation .
- Orthogonal validation : Confirm target engagement via thermal shift assays (TSA) or surface plasmon resonance (SPR) .
Q. How can computational modeling predict the binding interactions of this compound with potential enzymatic targets?
- Methodology :
- Molecular docking : Align the compound with crystal structures of homologous targets (e.g., PDEδ in PDB 5L2G) using Glide or GOLD .
- MD simulations : Run 100-ns trajectories in Desmond to assess stability of the ligand-protein complex and key interactions (e.g., hydrogen bonds with Lys 78) .
- Pharmacophore mapping : Identify critical features (e.g., benzoyl fluorine atoms) using Phase or MOE .
Q. What strategies mitigate side reactions during the acylation of the piperidine ring with 3,4-difluorobenzoyl chloride?
- Methodology :
- Controlled stoichiometry : Use 1.1 equivalents of acyl chloride to minimize diacylation .
- Protection/deprotection : Temporarily protect the benzimidazole NH with Boc groups if competing reactions occur .
- Real-time monitoring : Employ TLC or HPLC-MS to detect intermediates and adjust reaction time/temperature .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the compound’s solubility in aqueous buffers?
- Methodology :
- Standardized protocols : Prepare stock solutions in DMSO (≤1% final concentration) and dilute in PBS (pH 7.4) with sonication .
- Dynamic light scattering (DLS) : Measure particle size to confirm colloidal stability .
- Cross-lab validation : Compare data with independent labs using identical buffers (e.g., ammonium acetate pH 6.5, ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
